Cas no 851607-27-7 (5-bromo-4-chloro-2-methoxy-pyridine)

5-bromo-4-chloro-2-methoxy-pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-chloro-2-methoxypyridine
- 5-bromo-4-chloro-2-methoxy-pyridine
- 5-Bromo-4-chloro-2-methoxypyridine (ACI)
- CS-W006632
- AS-18571
- DB-368521
- DTXSID90630890
- MFCD17014994
- KTPLBYFKHPABLJ-UHFFFAOYSA-N
- EN300-252937
- SY111011
- AKOS015998833
- SCHEMBL676674
- 851607-27-7
- Pyridine, 5-bromo-4-chloro-2-methoxy-
-
- MDL: MFCD17014994
- インチ: 1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3
- InChIKey: KTPLBYFKHPABLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(Br)=CN=C(OC)C=1
計算された属性
- せいみつぶんしりょう: 220.92400
- どういたいしつりょう: 220.92430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- PSA: 22.12000
- LogP: 2.50610
5-bromo-4-chloro-2-methoxy-pyridine セキュリティ情報
5-bromo-4-chloro-2-methoxy-pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-bromo-4-chloro-2-methoxy-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4847-250MG |
5-bromo-4-chloro-2-methoxy-pyridine |
851607-27-7 | 97% | 250MG |
¥ 257.00 | 2023-04-13 | |
eNovation Chemicals LLC | D509023-1g |
5-Bromo-4-chloro-2-methoxy-pyridine |
851607-27-7 | 95% | 1g |
$500 | 2024-05-24 | |
Chemenu | CM174128-5g |
5-bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 98% | 5g |
$561 | 2021-08-05 | |
Enamine | EN300-252937-1.0g |
5-bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 95% | 1.0g |
$28.0 | 2024-06-19 | |
eNovation Chemicals LLC | D917185-5g |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 95% | 5g |
$515 | 2023-09-03 | |
Chemenu | CM174128-1g |
5-bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 98% | 1g |
$179 | 2021-08-05 | |
eNovation Chemicals LLC | D500620-1g |
5-BroMo-4-chloro-2-Methoxypyridine |
851607-27-7 | 97% | 1g |
$170 | 2024-05-24 | |
TRC | B292235-100mg |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 100mg |
$ 70.00 | 2022-06-07 | ||
Apollo Scientific | OR301297-250mg |
5-Bromo-4-chloro-2-methoxypyridine |
851607-27-7 | 98+% | 250mg |
£15.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YI235-100mg |
5-bromo-4-chloro-2-methoxy-pyridine |
851607-27-7 | 98% | 100mg |
271CNY | 2021-05-08 |
5-bromo-4-chloro-2-methoxy-pyridine 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
5-bromo-4-chloro-2-methoxy-pyridineに関する追加情報
Professional Introduction to 5-bromo-4-chloro-2-methoxy-pyridine (CAS No. 851607-27-7)
5-bromo-4-chloro-2-methoxy-pyridine, with the CAS number 851607-27-7, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound that features a nitrogen atom within its ring structure. The presence of both bromo and chloro substituents, along with a methoxy group, makes it a versatile building block for further functionalization and derivative synthesis.
The structural characteristics of 5-bromo-4-chloro-2-methoxy-pyridine contribute to its reactivity and utility in various synthetic pathways. The bromo and chloro atoms are highly electrophilic, making them susceptible to nucleophilic substitution reactions, while the methoxy group can participate in etherification or oxidation processes. These properties have made it a valuable precursor in the development of complex molecules.
In recent years, 5-bromo-4-chloro-2-methoxy-pyridine has been extensively studied for its role in medicinal chemistry. Its derivatives have shown promise in the synthesis of bioactive compounds, including kinase inhibitors and antiviral agents. For instance, researchers have utilized this compound to develop novel small-molecule inhibitors targeting specific enzymes involved in cancer pathways. The ability to introduce diverse functional groups onto the pyridine core allows for fine-tuning of pharmacological properties, enhancing binding affinity and selectivity.
The agrochemical sector has also benefited from the applications of 5-bromo-4-chloro-2-methoxy-pyridine. Its derivatives have been incorporated into the synthesis of herbicides and pesticides due to their ability to interact with biological targets in plants and pests. This has led to the development of more effective and environmentally friendly agricultural solutions.
From a synthetic chemistry perspective, 5-bromo-4-chloro-2-methoxy-pyridine serves as a key intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the creation of complex molecular architectures. The presence of both bromo and chloro substituents allows for sequential functionalization, providing chemists with greater control over the synthetic pathway.
The pharmaceutical industry has seen significant advancements by leveraging derivatives of 5-bromo-4-chloro-2-methoxy-pyridine. For example, recent studies have highlighted its role in the development of antiviral drugs targeting RNA viruses. The pyridine scaffold is commonly found in many pharmacologically active compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. By modifying the substituents on this core structure, researchers can tailor the compound's properties to meet specific therapeutic needs.
In conclusion, 5-bromo-4-chloro-2-methoxy-pyridine (CAS No. 851607-27-7) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone of modern chemical synthesis.
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